(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity
Thiadiazole derivatives have been synthesized and evaluated for their fungicidal activities. For instance, a study by Zou et al. (2002) synthesized novel fungicidally active 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles based on bioisosterism. These compounds demonstrated activity against wheat leaf rust, with their efficacy influenced by the nature of the substituents. The study utilized 3D-QSAR methods to analyze the structure-activity relationship, providing insights that could guide the design of highly active compounds prior to synthesis (Zou, Lai, Jin, & Zhang, 2002).
Synthesis Methodologies
Research into the reactions and synthesis of thiadiazole derivatives can offer valuable methodologies for creating compounds with specific properties. Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of heterocyclic N-substituted 2-aminopyridine derivatives, including dihydro-pyrroles and dihydro-imidazolones. This study showcases the versatility of thiadiazole derivatives in synthesizing a wide array of heterocyclic compounds (Sokolov & Aksinenko, 2010).
Pharmacological Applications
The synthesis and evaluation of thiadiazole derivatives for pharmacological applications, such as antiviral and anticancer agents, highlight their potential in medical research. Attaby et al. (2006) synthesized 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and derived compounds, evaluating their cytotoxicity and antiviral activity. These compounds showed promise as potential therapeutic agents, underscoring the importance of thiadiazole derivatives in drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-8-3-4-11(16-14-8)20-10-5-6-18(7-10)13(19)12-9(2)15-17-21-12/h3-4,10H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJQLMJCRJUHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=NS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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